molecular formula C17H21N3O3 B3730575 4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B3730575
M. Wt: 315.37 g/mol
InChI Key: ACROUSODVTYVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a protein that is crucial for cellular structure and division . Tubulin forms microtubules, which are essential for maintaining cell shape, enabling cell movement, and facilitating cell division.

Mode of Action

This compound inhibits the polymerization of microtubules by binding to the colchicine site on tubulin . This binding disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis of cancer cells .

Biochemical Pathways

The compound’s action on tubulin disrupts the normal cell cycle, particularly the transition from the G2 phase to the M phase. This disruption leads to cell cycle arrest and ultimately apoptosis, or programmed cell death . The compound’s effect on these pathways can have a significant impact on rapidly dividing cells, such as cancer cells.

Result of Action

The compound’s action on tubulin leads to inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . This makes it a potential anticancer agent, as it can selectively target and kill rapidly dividing cells.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)20-17-13(9-18-20)12(8-16(21)19-17)11-5-6-14(22-3)15(7-11)23-4/h5-7,9-10,12H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACROUSODVTYVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
Reactant of Route 2
4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
Reactant of Route 3
4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
Reactant of Route 5
4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
Reactant of Route 6
4-(3,4-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.